molecular formula C11H12ClNO2 B15303708 Benzyl 3-chloroazetidine-1-carboxylate

Benzyl 3-chloroazetidine-1-carboxylate

Cat. No.: B15303708
M. Wt: 225.67 g/mol
InChI Key: NVIJLMDDSONZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-chloroazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a chlorine atom at the 3-position and a benzyl carboxylate ester group. Its molecular formula is C₁₁H₁₂ClNO₂, and it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The strained azetidine ring enhances reactivity, making it valuable for ring-opening reactions or as a bioisostere for larger cyclic amines like piperidine or pyrrolidine .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

benzyl 3-chloroazetidine-1-carboxylate

InChI

InChI=1S/C11H12ClNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

NVIJLMDDSONZDX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-chloroazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate. One common method includes the protection of the amine group in azetidine with benzyl chloroformate under basic conditions, followed by chlorination at the 3-position using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and automated systems to control temperature and reagent addition precisely .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted azetidines
  • Amines
  • Oxides

Mechanism of Action

The mechanism of action of Benzyl 3-chloroazetidine-1-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom at the 3-position is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets through different pathways .

Comparison with Similar Compounds

Benzyl 3-Chloropiperidine-1-Carboxylate

Structural Differences :

  • Ring Size : The piperidine derivative contains a six-membered saturated ring, whereas the azetidine analog has a four-membered ring.
  • Ring Strain : Azetidine’s smaller ring introduces significant strain, increasing its reactivity in nucleophilic substitutions or ring-opening reactions compared to the more stable piperidine .

Physicochemical Properties :

Property Benzyl 3-Chloroazetidine-1-Carboxylate Benzyl 3-Chloropiperidine-1-Carboxylate
Molecular Formula C₁₁H₁₂ClNO₂ C₁₃H₁₆ClNO₂
CAS Number Not explicitly provided 1353965-30-6
Applications Drug intermediate, bioisostere Similar pharmaceutical uses

Research Insights :
Piperidine derivatives are more common in drug design due to their conformational flexibility, but azetidines are gaining traction as bioisosteres to optimize metabolic stability and binding affinity in targeted therapies .

Benzyl Benzoate (BB)

Functional Comparison :

  • Structure : BB is a simple benzyl ester (C₆H₅COOCH₂C₆H₅) without heterocyclic components, contrasting with the azetidine-chlorine framework of the target compound.
  • Applications : BB is a topical scabicide with 87% cure rates in clinical studies , while this compound is primarily a synthetic intermediate.

Efficacy Data :

Parameter Benzyl Benzoate (BB) This compound
Clinical Use Topical antiparasitic No direct therapeutic application
Tolerability 24% incidence of burning Not reported

Chloroaniline Isomers

Structural Contrast :
Chloroanilines (e.g., 2-chloroaniline, CAS 95-51-2 ) are aromatic amines with a chlorine substituent on a benzene ring, differing from the aliphatic azetidine-chlorine system in the target compound.

Reactivity and Toxicity :

  • Azetidine vs. Aniline : The saturated azetidine ring reduces aromatic conjugation, altering electronic properties and reactivity.
  • Toxicity Profile: Chloroanilines are associated with environmental and health hazards (e.g., carcinogenicity), whereas azetidine derivatives are typically studied for controlled synthetic applications .

Data Table: Key Compounds for Comparison

Compound CAS Number Molecular Formula Key Features Primary Use
This compound - C₁₁H₁₂ClNO₂ Strained 4-membered ring, chloro Pharmaceutical intermediate
Benzyl 3-Chloropiperidine-1-Carboxylate 1353965-30-6 C₁₃H₁₆ClNO₂ 6-membered ring, flexible Drug synthesis
Benzyl Benzoate (BB) 120-51-4 C₁₄H₁₂O₂ Simple ester, no heterocycle Topical scabicide
2-Chloroaniline 95-51-2 C₆H₆ClN Aromatic amine, chloro substituent Industrial chemical

Research Findings and Implications

  • Azetidine vs. Piperidine: The smaller ring size of azetidine derivatives offers unique steric and electronic profiles, enabling selective modifications in drug design that piperidines cannot achieve .
  • Therapeutic Potential: While BB is clinically effective for scabies, this compound’s value lies in its synthetic utility, such as in protease inhibitor development or kinase targeting.
  • Safety Considerations : Chlorinated aromatic amines (e.g., chloroanilines) pose higher toxicity risks than aliphatic chlorinated azetidines, underscoring the latter’s suitability for controlled pharmaceutical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.